molecular formula C21H25NO5 B1668273 Capaurine CAS No. 478-14-8

Capaurine

Cat. No. B1668273
CAS RN: 478-14-8
M. Wt: 371.4 g/mol
InChI Key: GSPIMPLJQOCBFY-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Capaurine is an alkaloid isolated from root tubers of Stephania kwangsiensis H.S. Lo.

Scientific Research Applications

Pharmacological Actions

Capaurine, an alkaloid isolated from Corydalis aurea, exhibits significant pharmacological actions. Studies have shown that capaurine can cause paralysis in frogs and induce convulsions in mice and rabbits due to its central origin effects. Additionally, it has a depressive impact on the heart and smooth muscles of the intestine and uterus (Reynolds & Waud, 1944).

Myocardial Cell Apoptosis in Ischemia Reperfusion

Capaurine has been observed to suppress myocardial cell apoptosis in rat heart muscle and down-regulate the expression of Fas gene protein, thereby offering cardioprotection (Deng Yong-ping, 2012).

Intervention of Myocardial Ischemia-Reperfusion Arrhythmia

Research indicates that capaurine pretreatment can effectively reduce the incidences of ventricular tachycardia and fibrillation in rats. It can also delay the onset of arrhythmia and shorten its duration, highlighting its potential in treating myocardial ischemia-reperfusion arrhythmia (Liu Junzhe, 2010).

L-Type Calcium Channel Kinetics in Myocardial Cells

Capaurine pretreatment has been found to influence the L-type calcium channel kinetics of myocardial cell membranes in ischemia-reperfusion injury rats. This suggests that capaurine's therapeutic effect for ischemia-reperfusion injury may be achieved by protecting myocardial cells through the prevention of intracellular calcium overload (Liu Junzhe, 2010).

properties

CAS RN

478-14-8

Product Name

Capaurine

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

(13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-1-ol

InChI

InChI=1S/C21H25NO5/c1-24-16-6-5-12-9-15-18-13(10-17(25-2)21(27-4)19(18)23)7-8-22(15)11-14(12)20(16)26-3/h5-6,10,15,23H,7-9,11H2,1-4H3/t15-/m0/s1

InChI Key

GSPIMPLJQOCBFY-HNNXBMFYSA-N

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC

SMILES

COC1=C(C2=C(CC3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC

Canonical SMILES

COC1=C(C2=C(CC3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Capaurine;  (-)-Capaurine;  NSC 404532;  NSC-404532;  NSC404532; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Capaurine
Reactant of Route 2
Reactant of Route 2
Capaurine
Reactant of Route 3
Reactant of Route 3
Capaurine
Reactant of Route 4
Reactant of Route 4
Capaurine
Reactant of Route 5
Capaurine
Reactant of Route 6
Capaurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.